molecular formula C15H13F2N3O3S B4370247 5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4370247
M. Wt: 353.3 g/mol
InChI Key: BJKUEYWLBHFELI-UHFFFAOYSA-N
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Description

5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, which is substituted with difluoromethyl, furyl, mercapto, and methoxyethyl groups. These functional groups contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.

    Furyl Substitution: The furyl group can be introduced via a Suzuki coupling reaction using a furyl boronic acid or ester.

    Mercapto Group Addition: The mercapto group can be added through a thiolation reaction using thiolating agents like thiourea or thiolates.

    Methoxyethyl Substitution: The methoxyethyl group can be introduced using a nucleophilic substitution reaction with methoxyethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The furyl and methoxyethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: Palladium catalysts for Suzuki coupling reactions.

    Thiolation Agents: Thiourea, thiolates.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced difluoromethyl derivatives.

    Substitution Products: Substituted furyl and methoxyethyl derivatives.

Scientific Research Applications

5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The difluoromethyl and furyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(Difluoromethyl)pyrazine-2-carboxylic acid: Shares the difluoromethyl group but has a different core structure.

    2-Cyano-3-(5-(4-methoxyphenyl)-2-furyl)-2-propenoic acid: Contains a furyl group and methoxy substituent but differs in the core structure and other functional groups.

    5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar furyl and methoxy groups but different core and additional functional groups.

Uniqueness

5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its combination of functional groups and the pyrido[2,3-d]pyrimidin-4(1H)-one core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.

Properties

IUPAC Name

5-(difluoromethyl)-7-(furan-2-yl)-1-(2-methoxyethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O3S/c1-22-6-4-20-13-11(14(21)19-15(20)24)8(12(16)17)7-9(18-13)10-3-2-5-23-10/h2-3,5,7,12H,4,6H2,1H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKUEYWLBHFELI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=CO3)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
5-(DIFLUOROMETHYL)-7-(2-FURYL)-1-(2-METHOXYETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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